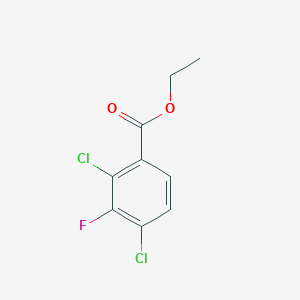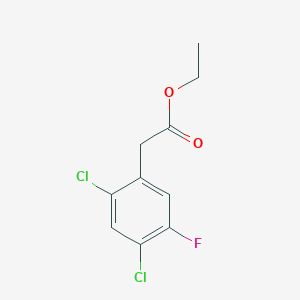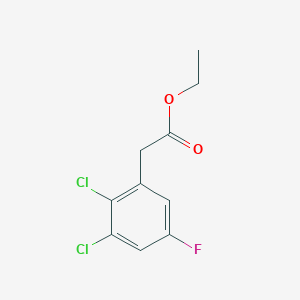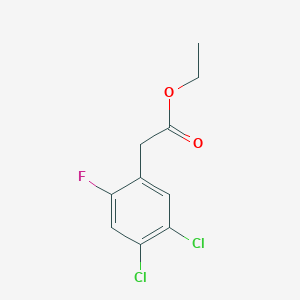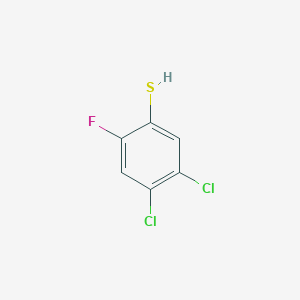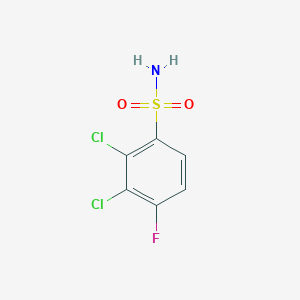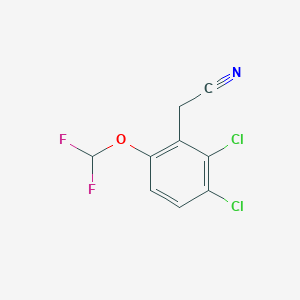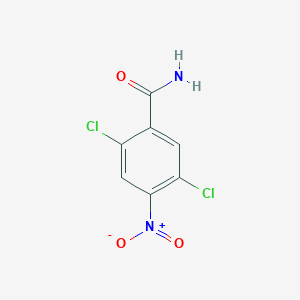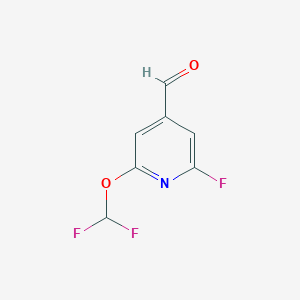
Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate
Vue d'ensemble
Description
“Methyl 7-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate” is a chemical compound with the empirical formula C14H14O3N1Br1 . It is a solid substance . The molecular weight of this compound is 324.17 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom . The InChI representation of the molecule isInChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)12-10(14(18)19-3)4-5-11(15)13(12)16/h4-8H,1-3H3 . The canonical SMILES representation is CC(C)N1C=C(C2=C(C=CC(=C21)Br)C(=O)OC)C=O . Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 324.17 g/mol . The compound has a computed XLogP3-AA value of 2.7 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 323.01571 g/mol . The topological polar surface area of the compound is 48.3 Ų . The compound has a complexity of 361 .Applications De Recherche Scientifique
Precursor for Synthesis of Heterocycles : The bromination of related methyl group compounds, such as 3-aryl-5-methyl-isoxazole-4-carboxylate, has been explored to obtain products like 3-aryl-5-formyl-isoxazole-4-carboxylate. These products serve as substrates for synthesizing isoxazole-fused heterocycles, indicating the potential of related brominated indoles in organic synthesis (Roy, Rajaraman, & Batra, 2004).
Synthesis of Photochromic Compounds : Studies involving the condensation of halogenated quinolines with indolines highlight the use of brominated indoles in creating new photochromic compounds, potentially useful in materials science and optical applications (Voloshin et al., 2008).
Development of CCR5 Antagonists : Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a structurally similar compound, has been synthesized as part of the process in developing orally active CCR5 antagonists, suggesting the potential use of such brominated indoles in drug discovery (Ikemoto et al., 2005).
Antibacterial Properties : Chemical investigation of brominated tryptophan derivatives from sponges yielded compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, which showed inhibitory effects against Staphylococcus epidermidis, indicating potential antibacterial applications (Segraves & Crews, 2005).
Advanced Synthetic Chemistry : The synthesis of 1-methyl-1H-indole-3-carboxylates using copper-mediated reactions demonstrates the versatility of brominated indoles in advanced synthetic chemistry, particularly in the creation of complex organic molecules (Akbari & Faryabi, 2023).
Propriétés
IUPAC Name |
methyl 7-bromo-3-formyl-1-propan-2-ylindole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)16-6-9(7-17)12-10(14(18)19-3)4-5-11(15)13(12)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHHGQNZJZJQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CC(=C21)Br)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


